1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Physicochemical profiling Drug-likeness Solubility optimization

Select this compound for its unique dual-sulfonyl pharmacophore, where the N1 aryl-SO₂ and N4 alkyl-SO₂ groups create a distinct logP/tPSA profile (0.606/74 Ų) not found in mono- or bis-aryl analogs. This intermediate polarity, combined with zero H-bond donors, makes it the optimal fragment for systematic SAR, LpxH inhibitor optimization, and biophysical screening. It provides orthogonal synthetic handles for constructing focused libraries of unsymmetrical piperazine sulfonamides.

Molecular Formula C11H15ClN2O4S2
Molecular Weight 338.8 g/mol
Cat. No. B5508370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
Molecular FormulaC11H15ClN2O4S2
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H15ClN2O4S2/c1-19(15,16)13-6-8-14(9-7-13)20(17,18)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
InChIKeyPODWKNLAHWOWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine – Physicochemical Baseline and Structural Classification


1-[(4-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine (ZINC115570; C₁₁H₁₅ClN₂O₄S₂; MW = 338.84) is a 1,4‑disubstituted bis‑sulfonyl piperazine carrying a 4‑chlorophenylsulfonyl group at N1 and a methylsulfonyl group at N4 [1]. The compound belongs to the sulfonylpiperazine class, which has been widely explored for antibacterial, anticancer, antifungal, and anti‑inflammatory applications [2]. Unlike the more extensively studied mono‑sulfonyl analogue 1‑[(4‑chlorophenyl)sulfonyl]piperazine (PubChem CID 801806; C₁₀H₁₃ClN₂O₂S; MW = 260.74) [3], the target compound introduces a second, chemically distinct sulfonyl group that fundamentally alters its physicochemical profile, creating a set of properties that cannot be obtained by simple substitution of existing piperazine scaffolds.

Why 1‑[(4‑Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine Cannot Be Replaced by Common In‑Class Analogs


Piperazine sulfonamides are not functionally interchangeable. The substitution of a second sulfonyl group at the N4 position—and the choice of methyl versus aryl—exerts a profound influence on lipophilicity, polar surface area, hydrogen‑bonding capacity, and ultimately biological target engagement [1]. Mono‑sulfonyl analogs (e.g., 1‑[(4‑chlorophenyl)sulfonyl]piperazine) retain a free secondary amine that acts as a hydrogen‑bond donor and protonation site, whereas the target compound is devoid of H‑bond donors [2]. Symmetric bis‑aryl sulfonyl analogs (e.g., 1,4‑bis[(4‑chlorophenyl)sulfonyl]piperazine) swing to the opposite extreme of high logP and excessive molecular weight . These differences render the target compound a distinct chemical entity whose physicochemical signature cannot be mimicked by simply selecting a cheaper or more readily available piperazine sulfonamide. The quantitative evidence below demonstrates exactly where differentiation lies and why it matters for scientific selection.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine Versus Closest Analogs


Lipophilicity (logP) Differentiation: A ~1.7 log Unit Gain in Hydrophilicity Over the Mono‑Sulfonyl Analog

The target compound exhibits a calculated logP of 0.606, making it substantially more hydrophilic than the mono‑sulfonyl comparator 1‑[(4‑chlorophenyl)sulfonyl]piperazine (experimental logP ≈ 2.28) [1]. The symmetric bis‑aryl analog 1,4‑bis[(4‑chlorophenyl)sulfonyl]piperazine is far more lipophilic with a logP of 4.73 . The target compound thus occupies a unique intermediate hydrophilicity window that is not accessible with either mono‑sulfonyl or bis‑aryl sulfonyl piperazines.

Physicochemical profiling Drug-likeness Solubility optimization

Topological Polar Surface Area (tPSA): 16.2 Ų Increase Over the Mono‑Sulfonyl Comparator

The target compound has a topological polar surface area (tPSA) of 74 Ų, which is 16.2 Ų (28%) larger than the mono‑sulfonyl analog (tPSA = 57.8 Ų) [1] but 17.5 Ų smaller than the bis‑aryl sulfonyl analog (tPSA = 91.5 Ų) . This intermediate tPSA value places the target compound in a range that may still permit passive membrane permeation (commonly cited threshold < 140 Ų for oral absorption, < 90 Ų for blood‑brain barrier penetration) while providing greater aqueous solubility than the more lipophilic analogs.

Membrane permeability Blood‑brain barrier penetration Oral absorption prediction

Hydrogen‑Bond Donor Count: Absence of an N–H Donor Versus the Mono‑Sulfonyl Analog

The target compound possesses zero hydrogen‑bond donors, whereas the mono‑sulfonyl comparator 1‑[(4‑chlorophenyl)sulfonyl]piperazine contains one H‑bond donor (the free piperazine N–H) [1]. The symmetric bis‑aryl analog also has zero H‑bond donors , but with a far higher logP. The complete absence of H‑bond donors in the target compound, combined with its moderate tPSA and low logP, creates a profile that may reduce susceptibility to Phase II conjugation (e.g., glucuronidation of the N–H) and improve metabolic stability relative to the mono‑sulfonyl analog, while retaining better solubility than the bis‑aryl analog.

Metabolic stability CNS drug design Target selectivity

Molecular Weight and Ligand Efficiency: An Intermediate MW Balancing Potency and Pharmacokinetics

With a molecular weight of 338.84 Da, the target compound sits between the mono‑sulfonyl analog (260.74 Da) and the symmetric bis‑aryl sulfonyl analog (435.35 Da) [1][2]. The intermediate MW provides greater functional group complexity than the mono‑sulfonyl scaffold for establishing target interactions (two sulfonyl oxygens as H‑bond acceptors, a chlorophenyl ring for hydrophobic contacts, and a methyl group for additional van der Waals interactions) without incurring the significant MW penalty of the bis‑aryl analog that would depress ligand efficiency indices (e.g., LE, LLE).

Ligand efficiency Fragment-based drug discovery Lead optimization

Pharmacophoric Alignment with the Sulfonyl Piperazine LpxH Inhibitor Class

Structure–activity relationship (SAR) studies of sulfonyl piperazine LpxH inhibitors have defined a pharmacophore consisting of two aromatic rings, two hydrophobic groups, and one hydrogen‑bond acceptor [1]. The target compound contributes one aromatic ring (4‑chlorophenyl), one hydrophobic methyl group, and multiple H‑bond acceptors (sulfonyl oxygens). Although the target compound lacks the second aromatic ring found in optimized leads such as AZ1 (K. pneumoniae LpxH IC₅₀ = 0.36 μM) , its core scaffold maps onto the established pharmacophore and offers a chemically tractable vector for introducing the second aromatic ring at the N4‑methylsulfonyl position through sulfonamide replacement or linker chemistry.

Antibacterial drug discovery Gram‑negative pathogens LpxH inhibition

Rotatable Bond Count and Molecular Flexibility: Reduced Conformational Entropy Relative to Extended Analogs

The target compound contains 3 rotatable bonds [1], compared to 2 rotatable bonds for the mono‑sulfonyl analog and 6 rotatable bonds for the extended 1‑[(4‑chlorophenyl)sulfonyl]-4‑[(4‑methylphenyl)sulfonyl]piperazine (CAS 459795-96-1) . The modest rotatable bond count of the target compound suggests a relatively constrained conformational space that may favor crystallization and reduce the entropic penalty upon target binding compared to more flexible bis‑aryl sulfonyl analogs, while still offering greater conformational diversity than the mono‑sulfonyl scaffold.

Conformational analysis Binding entropy Crystallization propensity

Optimal Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine


Fragment‑Based Lead Generation Targeting Gram‑Negative LpxH

The target compound's sulfonyl piperazine core maps onto the pharmacophore identified for LpxH inhibitors (ACS Infect. Dis. 2019) and its moderate MW (338.84 Da) and low rotatable bond count (3) make it suitable as a fragment‑sized starting point for structure‑guided elaboration. The methylsulfonyl group at N4 provides a synthetic vector for introducing a second aromatic ring, while the 4‑chlorophenylsulfonyl group already satisfies one aromatic ring requirement of the pharmacophore [1]. Unlike the mono‑sulfonyl analog, the target compound lacks an N–H donor that could introduce undesired polarity or metabolic susceptibility, and unlike the bis‑aryl analogs, it avoids excessive lipophilicity (logP 0.606) that could compromise aqueous solubility during biochemical assays.

Physicochemical Probe for Sulfonyl Substitution SAR Studies

The target compound uniquely occupies a logP/tPSA space (logP = 0.606, tPSA = 74 Ų) that is not covered by either mono‑sulfonyl (logP ≈ 2.28, tPSA = 57.8 Ų) or symmetric bis‑aryl sulfonyl (logP = 4.73, tPSA = 91.5 Ų) analogs [1][2]. This makes it an ideal probe molecule for systematic SAR studies investigating how incremental changes in sulfonyl substitution pattern affect solubility, permeability, and target engagement. Procurement of this compound enables direct head‑to‑head comparisons across a matrix of sulfonyl piperazine derivatives, generating internally consistent datasets that are more informative than cross‑study comparisons of disparate analogs.

Synthetic Intermediate for Diversified Sulfonyl Piperazine Libraries

The presence of two chemically distinct sulfonyl groups (aryl‑SO₂ and alkyl‑SO₂) offers orthogonal synthetic handles. The methylsulfonyl group is resistant to nucleophilic displacement, while the 4‑chlorophenylsulfonyl group can potentially be modified via nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling (leveraging the para‑chloro substituent). This orthogonality enables the compound to serve as a central intermediate for constructing focused libraries of unsymmetrically substituted piperazine sulfonamides, a structural motif prevalent in antibacterial, anticancer, and CNS‑active agents [3].

Co‑Crystallography and Biophysical Fragment Screening

With only 3 rotatable bonds and a moderate MW, the target compound has a favorable conformational entropy profile for forming well‑ordered protein–ligand co‑crystals. Its intermediate tPSA (74 Ų) and low logP (0.606) suggest good aqueous solubility at the high concentrations typically used in fragment screening by NMR or surface plasmon resonance (SPR), while the absence of H‑bond donors reduces the likelihood of non‑specific binding via amine protonation. These features make it a practical choice for biophysical fragment campaigns against soluble protein targets such as LpxH or other validated antibacterial enzymes.

Quote Request

Request a Quote for 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.